![molecular formula C9H16N4OS B2836486 3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide CAS No. 853723-92-9](/img/structure/B2836486.png)
3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide is a useful research compound. Its molecular formula is C9H16N4OS and its molecular weight is 228.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Research has shown that derivatives of 1,2,3-triazole, a core structure related to the specified compound, exhibit promising antibacterial and antifungal potencies. For instance, a series of novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and demonstrated significant antibacterial activity against various strains, except for Candida albicans and Candida mycoderma. This highlights the potential of triazole derivatives as a basis for developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).
Catalysis
The catalytic applications of compounds containing the triazole moiety have been explored, particularly in the synthesis of other biologically active molecules. An example includes the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing the utility of triazole derivatives in facilitating chemical transformations with high yields and recyclability (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Synthesis of Novel Compounds
The versatility of the triazole ring has been leveraged in the synthesis of a wide range of compounds with potential pharmacological applications. For instance, microwave-assisted synthesis methods have been developed for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a process that highlights the adaptability of triazole chemistry in creating diverse libraries of compounds for further biological evaluation (Tan, Lim, & Dolzhenko, 2017).
Antiproliferative Evaluation
Sulfanilamide-1,2,3-triazole hybrids have been investigated for their antiproliferative activity against cancer cell lines, demonstrating moderate to potent activity. This suggests that triazole derivatives can serve as bioactive fragments in the development of antiproliferative agents, potentially offering new avenues for cancer therapy (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).
Insecticidal Applications
The sulfoximine class of insecticides, such as sulfoxaflor, which exhibits structural similarities to the triazole derivatives, has shown high efficacy against sap-feeding insects resistant to other insecticides. This underscores the potential of triazole and related compounds in developing new, effective insect control agents (Sparks, Watson, Loso, Geng, Babcock, Thomas, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(2-methylpropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-6(2)5-13-8(4-3-7(10)14)11-12-9(13)15/h6H,3-5H2,1-2H3,(H2,10,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMQNUGLZQFAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2836406.png)
![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)
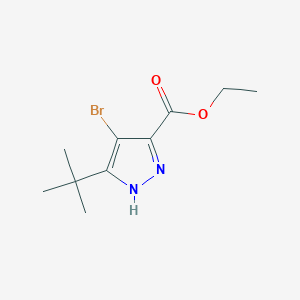
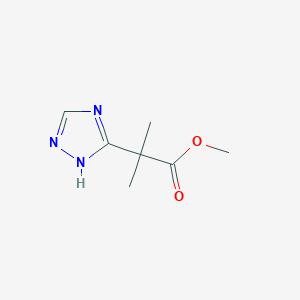
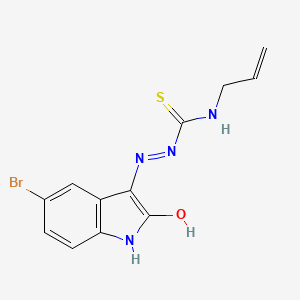
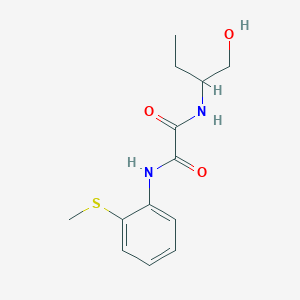
![2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2836418.png)
![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)
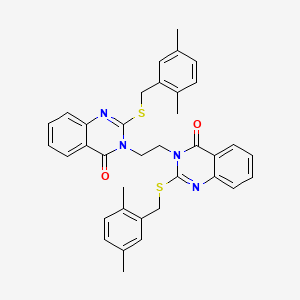
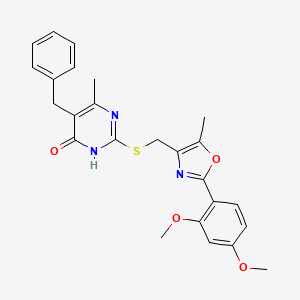

![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)

